4-(((4-Chlorophenyl)sulfinyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine
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Description
4-(((4-Chlorophenyl)sulfinyl)methyl)-6-(2,4-dichlorophenoxy)-2-methylpyrimidine is a useful research compound. Its molecular formula is C18H13Cl3N2O2S and its molecular weight is 427.72. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Mechanisms of Action
Chlorophenoxy compounds, including 2,4-dichlorophenoxyacetic acid (a component of the chemical ), are widely used herbicides. Despite their extensive use, there's ongoing research into their potential health impacts, especially concerning carcinogenic outcomes. Stackelberg's (2013) systematic review delves into the carcinogenic outcomes and potential mechanisms from exposure to such compounds, emphasizing the need for further understanding of their interaction with genetic polymorphisms and environmental exposure, especially in occupational settings (Stackelberg, 2013).
Sorption and Environmental Distribution
Understanding the environmental behavior of these compounds, especially their sorption to soil and organic matter, is crucial. Werner et al. (2012) provide a comprehensive review of sorption experiments for phenoxy herbicides like 2,4-D, highlighting the role of soil parameters like pH, organic carbon content, and iron oxides in their sorption processes. Such insights are essential for predicting their environmental distribution and potential impacts (Werner, Garratt, & Pigott, 2012).
Treatment of Contaminated Wastewater
The pesticide production industry, which utilizes these compounds, generates wastewater with various toxic pollutants. Goodwin et al. (2018) discuss treatment options for reclaiming such wastewater, emphasizing the importance of understanding the treatment processes' design, efficiencies, and costs for creating high-quality effluents and mitigating environmental impacts (Goodwin, Carra, Campo, & Soares, 2018).
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfinylmethyl]-6-(2,4-dichlorophenoxy)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O2S/c1-11-22-14(10-26(24)15-5-2-12(19)3-6-15)9-18(23-11)25-17-7-4-13(20)8-16(17)21/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPLJDWCYJTOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=C(C=C(C=C2)Cl)Cl)CS(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.